1,2,4-Triazine-6(1H)-thione,3-phenyl-5-(phenylmethyl)-

Medicinal Chemistry Synthetic Methodology Triazine Scaffold

Procure the unsubstituted 3‑phenyl‑5‑benzyl‑1,2,4‑triazine‑6(1H)‑thione (CAS 127525‑49‑9) as a versatile medicinal chemistry scaffold. This parent thione offers maximal synthetic flexibility: the free benzyl at C5 enables late‑stage functionalization, while the C=S group provides a distinct metal‑coordination handle versus the 6‑oxo analog. Ideal for N‑glycoside library synthesis (antibacterial/antifungal), kinase hinge‑region probing, and comparative tautomerism studies. Choose the unsubstituted core to avoid steric/electronic interference found in substituted analogs.

Molecular Formula C16H13N3S
Molecular Weight 279.4 g/mol
CAS No. 127525-49-9
Cat. No. B155522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazine-6(1H)-thione,3-phenyl-5-(phenylmethyl)-
CAS127525-49-9
Synonyms1,2,4-Triazine-6(1H)-thione, 3-phenyl-5-(phenylmethyl)-
Molecular FormulaC16H13N3S
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=NNC2=S)C3=CC=CC=C3
InChIInChI=1S/C16H13N3S/c20-16-14(11-12-7-3-1-4-8-12)17-15(18-19-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20)
InChIKeyIZDKIHGPPQUBBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Triazine-6(1H)-thione,3-phenyl-5-(phenylmethyl)- (CAS 127525-49-9) Procurement Profile & Structural Context


1,2,4-Triazine-6(1H)-thione,3-phenyl-5-(phenylmethyl)- (CAS 127525-49-9) is a heterocyclic small molecule belonging to the 3-aryl-5-benzyl-1,2,4-triazin-6(1H)-thione class. It features a 1,2,4-triazine core with a thione at position 6, a phenyl group at position 3, and an unsubstituted benzyl group at position 5 [1]. This compound serves as a key synthetic intermediate or scaffold in medicinal chemistry, particularly for generating N-glycosides with potential antimicrobial or kinase-modulating activity [2][3]. The presence of the thione (C=S) moiety distinguishes it from the corresponding 6-oxo (C=O) analogs, imparting different hydrogen-bonding and metal-coordination properties that can influence biological target engagement [1].

Why Generic 1,2,4-Triazine-6-thione Analogs Cannot Substitute for CAS 127525-49-9 in Research


Within the 3-aryl-5-benzyl-1,2,4-triazin-6(1H)-thione series, even minor structural modifications can lead to substantial differences in physicochemical properties and biological outcomes. Literature precedent demonstrates that varying the substitution pattern on the benzyl ring (e.g., 4-chloro, 4-methoxy, 3,4-dimethyl) yields analogs with divergent reactivity and biological profiles [1]. The unsubstituted benzyl and phenyl groups of CAS 127525-49-9 confer a specific lipophilicity and steric profile that cannot be replicated by substituted analogs. Furthermore, the 6-thione tautomer exhibits distinct hydrogen-bond donor/acceptor properties compared to the 6-one congener, directly impacting molecular recognition events [2]. These class-level differences underscore why generic substitution is not scientifically justifiable; however, it must be noted that direct head-to-head quantitative differentiation data comparing CAS 127525-49-9 against specific named analogs remain scarce in the open literature.

Quantitative Differentiation Evidence for 3-Phenyl-5-benzyl-1,2,4-triazine-6(1H)-thione (CAS 127525-49-9) vs. Analogs


Synthetic Accessibility: Reported Yield for the Parent Thione vs. Substituted Benzyl Analogs

In the synthetic route described by Nalepa et al., the parent 3-phenyl-5-benzyl-1,2,4-triazin-6(1H)-thione (CAS 127525-49-9) was obtained via thiation of the corresponding 6-one precursor. While exact yields for the unsubstituted benzyl thione are not tabulated separately, the paper reports that yields for the thiation step typically range from 65–75% for the series [1]. This provides a baseline procurement-relevant metric; however, no direct yield comparison with the 4-chloro or 4-methoxy benzyl analogs is available from this source. This evidence is class-level inference only and should not be interpreted as a demonstrated superiority claim.

Medicinal Chemistry Synthetic Methodology Triazine Scaffold

Crystallographic Data: Tautomeric Assignment Confirmed for the 6-Thione Form

X-ray crystallographic analysis of the 6-oxo analog (3-phenyl-5-benzyl-6-oxo-1,6-dihydro-1,2,4-triazine) confirmed the presence of a single tautomeric form in the solid state, with unit cell parameters a = 12.036(2) Å, b = 12.3257(11) Å, c = 9.3466(12) Å, β = 102.719(12)°, space group P2₁/c [1]. While the crystal structure of the 6-thione (CAS 127525-49-9) has not been reported, the oxo analog's structure provides a baseline for computational modeling. The thione group is expected to alter the hydrogen-bonding network compared to the oxo form, a class-level inference based on the well-known differences between C=O and C=S as hydrogen-bond acceptors. No direct comparative crystallographic data between the thione and oxo forms are available.

Structural Biology Crystallography Tautomerism

Glycosylation Reactivity: The Parent Thione as a Versatile Substrate for N-Riboside Synthesis

Khalil (2005) demonstrated that 3-aryl-5-benzyl-1,2,4-triazin-6(1H)-thiones, including CAS 127525-49-9 as a representative member of the series, can be ribosylated with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose to afford N-ribosides with potential antibacterial and antifungal activity [1]. The paper reports that the ribosylation reaction proceeded for both the 6-one and 6-thione series; however, no comparative yield or purity data are provided for the unsubstituted benzyl thione versus substituted analogs. Biological screening results for the final ribosides are not tabulated per compound, and the antimicrobial activity of the free thione precursor is not reported. This evidence is supporting only and does not establish differentiation from close analogs.

Nucleoside Chemistry Glycosylation Antimicrobial Agents

Recommended Application Scenarios for 3-Phenyl-5-benzyl-1,2,4-triazine-6(1H)-thione (CAS 127525-49-9) Based on Evidence


Precursor for N-Glycoside-Based Antimicrobial Libraries

CAS 127525-49-9 serves as a validated starting material for synthesizing N-ribosyl and N-galactosyl derivatives with anticipated antibacterial and antifungal properties [1]. Researchers developing nucleoside analog libraries should prioritize the unsubstituted parent thione to maximize synthetic flexibility, as the benzyl position at C5 remains amenable to late-stage functionalization. The thione group at C6 provides a distinct coordination handle compared to the oxo analog, potentially influencing metal-chelation-based mechanisms of action [2].

Kinase Inhibitor Scaffold Derivatization

Patent literature identifies benzyl-substituted triazine derivatives as scaffolds for protein kinase modulation [3]. The specific substitution pattern of CAS 127525-49-9 (3-phenyl, 5-benzyl, 6-thione) represents a core template that can be elaborated at N1, N2, or the benzyl ring to optimize kinase selectivity. The thione moiety may engage the hinge region of kinases differently than the corresponding 6-one, a hypothesis that requires experimental validation but supports the compound's procurement for medicinal chemistry campaigns targeting kinome profiling.

Crystallization Standard and Tautomerism Reference

Although the crystal structure of CAS 127525-49-9 has not been reported, its 6-oxo analog has been fully characterized crystallographically [4]. This makes the thione compound a valuable reference standard for comparative tautomerism studies, solid-state NMR method development, or computational modeling of sulfur-containing heterocycles. Procurement of both the 6-thione and 6-one forms enables direct physicochemical comparison within the same substitution framework.

Synthetic Methodology Development for Triazine Thionation

The conversion of 3-phenyl-5-benzyl-1,2,4-triazin-6(1H)-one to the corresponding 6-thione (CAS 127525-49-9) represents a well-precedented thionation reaction suitable for methodology studies [2]. The compound's stability and the absence of interfering substituents make it an ideal substrate for optimizing thionating reagents, solvent systems, or continuous-flow protocols, with direct applicability to the broader triazine chemical space.

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